molecular formula C18H24N2O B5494267 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide

3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide

Cat. No. B5494267
M. Wt: 284.4 g/mol
InChI Key: JURAZVLNNWTZIG-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide, also known as memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1960s and was approved by the US Food and Drug Administration (FDA) in 2003 for the treatment of moderate to severe Alzheimer's disease. Memantine has been extensively studied for its potential therapeutic applications in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

Mechanism of Action

Memantine binds to the NMDA receptor in a non-competitive manner, which means it does not compete with the endogenous ligand glutamate for binding to the receptor. Memantine's binding site is located within the ion channel of the NMDA receptor, which prevents excessive influx of calcium ions into the neuron. This mechanism of action is believed to reduce excitotoxicity, oxidative stress, and inflammation, which are common pathological features in various neurological disorders.
Biochemical and Physiological Effects
Memantine's neuroprotective effects are mediated by its ability to modulate several biochemical and physiological pathways. Memantine has been shown to reduce glutamate-induced excitotoxicity, which is a major contributor to neuronal damage in various neurological disorders. Memantine also inhibits the production of reactive oxygen species, which are known to cause oxidative damage to neurons. Additionally, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been found to reduce inflammation by inhibiting the activation of microglia and astrocytes, which are the major immune cells in the brain.

Advantages and Limitations for Lab Experiments

Memantine has several advantages for laboratory experiments. It has a well-established mechanism of action and a favorable safety profile. Memantine is also readily available and can be easily synthesized in large quantities. However, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has some limitations for laboratory experiments. It has a relatively short half-life and requires frequent dosing to maintain therapeutic levels. Additionally, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide's non-specific binding to other receptors may confound the interpretation of experimental results.

Future Directions

There are several future directions for 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide research. One potential direction is to investigate its therapeutic potential in other neurological disorders such as Huntington's disease, amyotrophic lateral sclerosis, and epilepsy. Another direction is to explore the synergistic effects of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide with other neuroprotective agents. Additionally, the development of more potent and selective NMDA receptor antagonists may provide new therapeutic options for various neurological disorders.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide involves the reaction of 1-adamantanamine with 4-chloropyridine and subsequent conversion of the resulting intermediate to the final product through a multi-step process. The yield and purity of 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide can be improved by optimizing the reaction conditions and purification techniques.

Scientific Research Applications

Memantine has been widely investigated for its neuroprotective effects in various neurological disorders. In Alzheimer's disease, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been shown to improve cognitive function and delay disease progression. In Parkinson's disease, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been found to reduce the dopaminergic neuron loss and improve motor function. In multiple sclerosis, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been demonstrated to reduce inflammation and prevent axonal damage. In traumatic brain injury, 3,5-dimethyl-N-4-pyridinyl-1-adamantanecarboxamide has been reported to improve cognitive and motor function recovery.

properties

IUPAC Name

3,5-dimethyl-N-pyridin-4-yladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-16-7-13-8-17(2,10-16)12-18(9-13,11-16)15(21)20-14-3-5-19-6-4-14/h3-6,13H,7-12H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURAZVLNNWTZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=NC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-N-(4-pyridinyl)-1-adamantanecarboxamide

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